

# 4'-Chloro-2',5'-difluoroacetophenone molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | 4'-Chloro-2',5'-difluoroacetophenone |
| Cat. No.:      | B1583566                             |

[Get Quote](#)

An In-Depth Technical Guide to **4'-Chloro-2',5'-difluoroacetophenone**: Properties, Analysis, and Applications

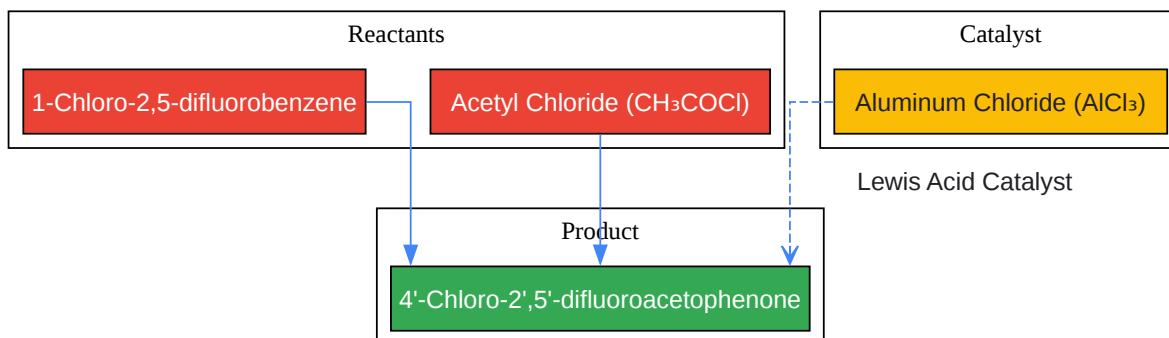
## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4'-Chloro-2',5'-difluoroacetophenone**, a halogenated aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline robust analytical methodologies for its characterization, and explore its applications as a critical building block in modern drug discovery.

## Core Molecular Profile and Physicochemical Properties

**4'-Chloro-2',5'-difluoroacetophenone** (CAS No. 655-12-9) is a trifunctionalized aromatic compound.[1][2] Its structure, featuring a chloro, two fluoro, and an acetyl group on a benzene ring, provides a unique combination of steric and electronic properties that are highly valuable in synthetic chemistry. The presence of halogens, particularly fluorine, can significantly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity, making this compound a desirable precursor for novel therapeutic agents.[3][4]

The precise molecular weight and other key identifiers are crucial for accurate experimental design and data interpretation.


Table 1: Chemical Identity and Properties of **4'-Chloro-2',5'-difluoroacetophenone**

| Property          | Value                                            | Source(s)                                                   |
|-------------------|--------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> ClF <sub>2</sub> O | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Molecular Weight  | 190.57 g/mol                                     | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| CAS Number        | 655-12-9                                         | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| IUPAC Name        | 1-(4-chloro-2,5-difluorophenyl)ethan-1-one       |                                                             |
| InChI Key         | XLBICEUZJHYFQG-UHFFFAOYSA-N                      | <a href="#">[5]</a>                                         |
| Physical State    | Solid (at 20°C)                                  | <a href="#">[7]</a>                                         |

## Synthesis Pathway: The Friedel-Crafts Acylation Approach

A common and industrially scalable method for synthesizing substituted acetophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acetyl group.

The causality behind this choice of pathway lies in its efficiency and the commercial availability of the starting materials. The reaction proceeds by activating an acylating agent (acetyl chloride) with a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl<sub>3</sub>), which generates a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-chloro-2,5-difluorobenzene.



[Click to download full resolution via product page](#)

Caption: Proposed Friedel-Crafts acylation route for synthesis.

## Analytical Characterization: A Self-Validating Workflow

Ensuring the identity and purity of **4'-Chloro-2',5'-difluoroacetophenone** is paramount for its use in subsequent research, particularly in drug development where impurities can have significant consequences. A multi-step, self-validating analytical workflow is essential. This approach ensures that the data from one technique corroborates the findings of another, providing a high degree of confidence in the final assessment.

The logical flow begins with a separation technique to isolate the main compound from any impurities, followed by spectroscopic methods to confirm its structural identity and quantify its purity.



[Click to download full resolution via product page](#)

Caption: Self-validating analytical workflow for purity and identity.

## Chromatographic Methods

Chromatography is a fundamental technique for separating components of a mixture.<sup>[8][9]</sup> For a moderately polar compound like **4'-Chloro-2',5'-difluoroacetophenone**, High-Performance Liquid Chromatography (HPLC) is the method of choice.

- Principle: The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.<sup>[10]</sup> In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
- Application: This allows for the separation of the target compound from more polar or less polar impurities, and its purity can be calculated from the relative area of its peak in the chromatogram.

## Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound. For **4'-Chloro-2',5'-difluoroacetophenone**, the expected molecular ion peak  $[M]^+$  would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (190.57 Da). The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) would result in a characteristic  $[M+2]$  peak, providing definitive evidence of the presence of a chlorine atom.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule.

- $^1\text{H}$  NMR: Would show signals corresponding to the methyl protons of the acetyl group and the aromatic protons, with coupling patterns and chemical shifts confirming their relative positions.
- $^{19}\text{F}$  NMR: Is particularly powerful for confirming the presence and positions of the two different fluorine atoms on the aromatic ring.

- $^{13}\text{C}$  NMR: Would reveal the number and electronic environment of all carbon atoms in the molecule.

## Applications in Drug Discovery

Halogenated organic molecules are prevalent in pharmaceuticals.<sup>[3][4]</sup> The inclusion of chlorine and fluorine atoms in a molecule can enhance its therapeutic potential by:

- Modulating Lipophilicity: Affecting how the drug crosses cell membranes.
- Blocking Metabolic Sites: Increasing the drug's half-life by preventing metabolic breakdown by enzymes.
- Enhancing Binding Affinity: Forming specific halogen bonds with target proteins.

**4'-Chloro-2',5'-difluoroacetophenone** serves as a key intermediate for synthesizing more complex molecules. For example, the ketone group can be readily transformed into other functional groups or used as a handle for building larger molecular scaffolds, making it a valuable starting material for libraries of potential drug candidates.

## Experimental Protocol: Purity Determination by HPLC

This protocol describes a standard method for determining the purity of a **4'-Chloro-2',5'-difluoroacetophenone** sample. This system is self-validating as the retention time provides identity confirmation (against a reference standard) while the peak area provides a quantitative measure of purity.

Objective: To determine the purity of **4'-Chloro-2',5'-difluoroacetophenone** by reversed-phase HPLC with UV detection.

### Materials:

- **4'-Chloro-2',5'-difluoroacetophenone** sample
- HPLC-grade acetonitrile (ACN)

- HPLC-grade water
- Reference standard of **4'-Chloro-2',5'-difluoroacetophenone** (>99.5% purity)
- HPLC system with UV detector, autosampler, and column oven
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size)

**Methodology:**

- Preparation of Mobile Phase:
  - Mobile Phase A: HPLC-grade water
  - Mobile Phase B: HPLC-grade acetonitrile
  - Degas both solvents for 15 minutes using an ultrasonic bath or vacuum degasser.
- Preparation of Standard Solution:
  - Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
  - Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 0.1 mg/mL.
- Preparation of Sample Solution:
  - Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
  - Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 0.1 mg/mL.
- Chromatographic Conditions:
  - Column: C18, 4.6 x 150 mm, 5  $\mu$ m
  - Flow Rate: 1.0 mL/min

- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Gradient Program:
  - 0-2 min: 50% B
  - 2-15 min: 50% to 95% B
  - 15-18 min: 95% B
  - 18-18.1 min: 95% to 50% B
  - 18.1-22 min: 50% B (re-equilibration)
- Analysis Sequence:
  - Inject a blank (acetonitrile) to ensure the system is clean.
  - Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).
  - Inject the sample solution in duplicate.
- Data Analysis:
  - Identify the peak for **4'-Chloro-2',5'-difluoroacetophenone** in the sample chromatogram by comparing its retention time to that of the reference standard.
  - Calculate the purity of the sample using the area percent method:
    - % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

## Safety and Handling

As with any halogenated aromatic compound, appropriate safety precautions must be taken.

- Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4'-CHLORO-2',5'-DIFLUOROACETOPHENONE CAS#: 655-12-9 [m.chemicalbook.com]
- 2. proactivemr.com [proactivemr.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4'-CHLORO-2',5'-DIFLUOROACETOPHENONE | CAS: 655-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [web.njit.edu]
- 10. columbia.edu [columbia.edu]
- To cite this document: BenchChem. [4'-Chloro-2',5'-difluoroacetophenone molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583566#4-chloro-2-5-difluoroacetophenone-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)